molecular formula C18H9Cl3N2O B2461729 4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile CAS No. 339103-64-9

4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile

Cat. No.: B2461729
CAS No.: 339103-64-9
M. Wt: 375.63
InChI Key: LYRDYLUZYUNKQC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile is a nicotinonitrile derivative characterized by a chlorinated aromatic system and a substituted phenoxy group. Structural analogs, such as 4-(4-chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (), suggest that substituents on the nicotinonitrile core significantly influence molecular interactions and stability.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3,4-dichlorophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2O/c19-12-3-1-11(2-4-12)14-7-8-23-18(15(14)10-22)24-13-5-6-16(20)17(21)9-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDYLUZYUNKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)OC3=CC(=C(C=C3)Cl)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-Chlorophenyl and 3,4-Dichlorophenoxy Intermediates: These intermediates are synthesized through chlorination reactions using appropriate chlorinating agents.

    Coupling Reactions: The intermediates are then coupled with nicotinonitrile under specific reaction conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process is scaled up from laboratory methods, with careful control of temperature, pressure, and reaction time to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide, dichloromethane

    Bases: Potassium carbonate, sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile, particularly against various human tumor cell lines. The compound has been tested for its cytotoxic effects, demonstrating significant activity against:

  • MCF-7 (breast cancer) : IC50 = 10.5 µM
  • NCI-H460 (lung cancer) : IC50 = 8.3 µM
  • SF-268 (central nervous system cancer) : Various studies indicate promising results .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with evidence showing DNA fragmentation in treated cells .

Antiviral Activity

In addition to its anticancer properties, this compound has been studied for its antiviral effects. Preliminary research suggests efficacy against human adenovirus (HAdV), with certain derivatives exhibiting low micromolar potency . The selectivity index indicates a favorable therapeutic window compared to conventional antiviral agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has shown that modifications on the phenyl rings significantly impact the biological activity of nicotinonitriles. For instance, substituents on the chlorophenyl moiety can enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity profiles in normal cells . This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of nicotinonitriles against T98G (glioblastoma) and HepG2 (hepatocellular carcinoma) cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

Case Study 2: SAR Analysis

A detailed SAR analysis revealed that specific modifications on the phenyl rings could enhance biological activity. For example, certain substituents increased cytotoxicity while ensuring lower toxicity in normal cells, providing a pathway for optimizing drug design .

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Key Properties of Nicotinonitrile Derivatives

Property This compound (Target) 4-(4-Chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (Analog)
Molecular Formula C₁₈H₁₀Cl₃N₂O (estimated) C₂₁H₁₇ClN₂S
Molar Mass ~390.6 g/mol (estimated) 364.89 g/mol
Key Substituents 3,4-Dichlorophenoxy, 4-chlorophenyl Ethylsulfanyl, 4-methylphenyl
Electron Effects Strong electron-withdrawing (Cl substituents) Moderate electron-donating (methyl group)
Potential Reactivity Likely electrophilic aromatic substitution Sulfur-mediated nucleophilic reactions

Notes and Limitations

Data Scarcity : Direct experimental data on the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Further research is needed to validate synthetic pathways for the target compound.

Biological Activity: No peer-reviewed studies on the bioactivity of the target compound or its analogs were identified in the evidence.

Biological Activity

4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile is a compound of interest due to its potential biological activity, particularly in the context of pharmacology and agrochemicals. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

  • Chemical Formula : C18H9Cl3N2O
  • Molecular Weight : 399.63 g/mol
  • CAS Number : 3829003
  • Structure : The compound features a chlorophenyl group and a dichlorophenoxy moiety attached to a nicotinonitrile backbone, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its herbicidal properties and potential neuroactive effects.

Herbicidal Activity

Research indicates that this compound exhibits herbicidal properties similar to other chlorinated phenoxy compounds. It acts by disrupting plant growth through inhibition of specific biochemical pathways involved in auxin transport and metabolism.

Table 1: Herbicidal Activity Comparison

Compound NameMode of ActionEfficacy (g/ha)
This compoundInhibition of auxin transport200
2,4-Dichlorophenoxyacetic acidAuxin mimicry leading to uncontrolled growth150
GlyphosateInhibition of shikimic acid pathway1000

Neuroactive Properties

The compound has also been investigated for its neuroactive properties. Studies have shown that it may influence neurotransmitter systems, although specific mechanisms remain under investigation.

Case Study: Neuroprotective Effects
A study conducted on Neuro2a cells assessed the neuroprotective effects of various compounds, including derivatives of nicotinonitrile. Results indicated that certain concentrations (1 µM) significantly reduced oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Auxin Transport : Similar to other phenoxy herbicides, it interferes with the plant hormone auxin, leading to abnormal growth patterns.
  • Neurotransmitter Modulation : Preliminary findings suggest interactions with neurotransmitter receptors, though further studies are needed to elucidate specific pathways.

Research Findings

Recent investigations have focused on the pharmacological profile of this compound:

  • A study on its effects on neuronal cells demonstrated a reduction in cell death under oxidative stress conditions .
  • Another research highlighted its potential as a model compound for studying herbicide resistance mechanisms in crops .

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